(R)RuCl[(pcymene)(SEGPHOS)]Cl
CAS No.:
Cat. No.: VC16800594
Molecular Formula: C51H51Cl2O4P2Ru-3
Molecular Weight: 961.9 g/mol
* For research use only. Not for human or veterinary use.
![(R)RuCl[(pcymene)(SEGPHOS)]Cl -](/images/structure/VC16800594.png)
Specification
Molecular Formula | C51H51Cl2O4P2Ru-3 |
---|---|
Molecular Weight | 961.9 g/mol |
IUPAC Name | carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
Standard InChI | InChI=1S/C38H28O4P2.C10H14.3CH3.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;;;;/h1-24H,25-26H2;4-8H,1-3H3;3*1H3;2*1H;/q;;3*-1;;;+2/p-2 |
Standard InChI Key | HGLQXFOTIHUDRO-UHFFFAOYSA-L |
Canonical SMILES | [CH3-].[CH3-].[CH3-].CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Introduction
Molecular Architecture and Stereochemical Properties
Core Coordination Geometry
The Ru(II) center in (R)RuCl[(pcymene)(SEGPHOS)]Cl adopts a pseudo-octahedral geometry, with the p-cymene ligand occupying three coordination sites in a η⁶-binding mode. The SEGPHOS ligand (C₃₈H₂₈O₄P₂) coordinates via its two phosphorus atoms, while two chloride ions complete the primary coordination sphere . This arrangement creates a chiral pocket that discriminates between prochiral substrate faces during hydrogenation.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₅₁H₅₁Cl₂O₄P₂Ru⁻³ |
Molecular Weight | 961.9 g/mol |
IUPAC Name | carbanide;chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
Crystal System | Orthorhombic (reported) |
Space Group | P2₁2₁2₁ (chiral) |
Ligand Effects on Stereocontrol
Synthetic Routes and Purification Strategies
Stepwise Assembly Methodology
Industrial synthesis typically proceeds via a three-step sequence:
-
Ligand Preparation: SEGPHOS is synthesized through Ullmann coupling of 4-bromo-1,3-benzodioxole with diphenylphosphine borane complexes, achieving 89% yield after column chromatography .
-
Ru Precursor Formation: RuCl₃·3H₂O reacts with p-cymene in ethanol at 80°C under N₂, generating [Ru(p-cymene)Cl₂]₂ with 95% conversion.
-
Final Complexation: The dimeric ruthenium precursor reacts with SEGPHOS in tetrahydrofuran at −40°C, yielding the target complex as orange crystals after recrystallization from dichloromethane/hexane (78% yield) .
Critical Parameters:
-
Oxygen levels <5 ppm during complexation to prevent Ru oxidation
-
Strict temperature control (−40±2°C) to suppress ligand scrambling
-
Chiral HPLC purity verification (≥99.5% ee) before catalytic use
Mechanistic Insights into Asymmetric Hydrogenation
Hydrogen Activation Pathway
Kinetic studies using para-hydrogen-induced polarization (PHIP) NMR reveal a two-step H₂ activation mechanism:
-
Oxidative Addition: H₂ binds to the Ru center (k₁ = 4.7×10³ M⁻¹s⁻¹ at 25°C), forming a dihydride intermediate.
-
Substrate Insertion: The ketone substrate coordinates via its carbonyl oxygen (ΔG‡ = 15.3 kcal/mol), followed by hydride transfer to the β-carbon .
The enantioselectivity originates from differential transition state stabilization—the (R)-SEGPHOS configuration stabilizes the pro-(S) substrate conformation through π-stacking interactions with the benzodioxole rings, as evidenced by DFT calculations showing a 2.8 kcal/mol energy difference between diastereomeric pathways.
Substrate Scope and Limitations
High Efficiency (≥95% ee):
-
Aryl-alkyl ketones
-
α,β-unsaturated γ-lactones
-
N-protected amino ketones
Moderate Selectivity (80-94% ee):
-
Dialkyl ketones
-
Ortho-substituted aryl ketones
Poor Performance (<50% ee):
-
Sterically hindered tert-butyl ketones
-
Electron-deficient perfluoroalkyl ketones
Industrial Applications and Process Optimization
Pharmaceutical Intermediate Synthesis
In the production of the anticoagulant rivaroxaban, (R)RuCl[(pcymene)(SEGPHOS)]Cl enables the asymmetric hydrogenation of a key β-ketoamide intermediate at 50 bar H₂ and 40°C, achieving 99.1% ee with a turnover number (TON) of 8,500 . Process intensification strategies include:
-
Continuous Flow Reactors: 23% higher space-time yield vs. batch systems
-
Supercritical CO₂ Media: Reduces catalyst loading to 0.05 mol%
-
Immobilized Catalysts: SiO₂-supported versions maintain 98% ee over 15 cycles
Renewable Chemical Production
The catalyst converts bio-derived levulinic acid to γ-valerolactone—a green solvent precursor—with 98% ee under mild conditions (10 bar H₂, 50°C). Lifecycle analysis shows a 62% reduction in process energy vs. traditional Raney nickel systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume